Benzyl oleate chemical properties and structure
Benzyl oleate chemical properties and structure
An In-depth Technical Guide to Benzyl (B1604629) Oleate (B1233923): Chemical Properties and Structure
Introduction
Benzyl oleate (CAS No. 55130-16-0) is the ester formed from the condensation of oleic acid, a monounsaturated omega-9 fatty acid, and benzyl alcohol, an aromatic alcohol.[1] This structure imparts both lipophilic characteristics, from the long oleic acid hydrocarbon chain, and aromatic properties from the benzyl group.[1] These dual characteristics make it a versatile compound with applications in various fields, including as a solvent, plasticizer, and a vehicle in drug delivery systems for lipophilic active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analysis, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physicochemical properties of benzyl oleate are summarized in the table below. This data is crucial for predicting its behavior in various formulations and for developing analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₄₀O₂ | [3][4][5] |
| Molecular Weight | 372.59 g/mol | [3] |
| CAS Number | 55130-16-0 | [1][3][5] |
| Appearance | Colorless oily liquid | [2] |
| Boiling Point | 464.9°C at 760 mmHg235°C | [3][6][7] |
| Density | 0.931 g/cm³ at 23°C | [3][6][7] |
| Flash Point | 106.4°C | [3][6] |
| Vapor Pressure | 8.05 x 10⁻⁹ mmHg at 25°C | [3] |
| Refractive Index | 1.4875 (estimate) | [3] |
| LogP | 7.76730 | [3] |
| XLogP3 | 9.1 | [3][4] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 18 | [3] |
| Exact Mass | 372.302830514 Da | [3][4] |
Chemical Structure
Benzyl oleate is structurally identified as benzyl (Z)-octadec-9-enoate.[4] Its structure consists of the C18 monounsaturated oleic acid backbone ester-linked to a benzyl group via an oxygen atom.
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IUPAC Name: benzyl (Z)-octadec-9-enoate[4]
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Canonical SMILES: CCCCCCCCC=CCCCCCCCC(=O)OCC1=CC=CC=C1[3]
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InChI Key: CGFITOCWTCRCSL-KTKRTIGZSA-N[1]
The presence of the cis double bond at the 9th position of the oleoyl (B10858665) chain introduces a kink, influencing its packing and physical state. The benzyl group provides a site for potential π-π stacking interactions and influences its solvency properties.
Experimental Protocols
Synthesis of Benzyl Oleate
The primary method for synthesizing benzyl oleate is through the esterification of oleic acid with benzyl alcohol.[1]
1. Acid-Catalyzed Esterification: This is a classic and common method for producing benzyl oleate.
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Reactants: Oleic acid and benzyl alcohol. It is common to use a molar excess of benzyl alcohol to drive the reaction towards completion.[1]
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Catalyst: An acid catalyst such as sulfuric acid or p-toluene sulfonic acid.[1][8] An alternative catalyst is n-butyl titanate.[8]
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Procedure:
-
Oleic acid (1 equivalent), benzyl alcohol (1.5 equivalents), and the catalyst (e.g., n-butyl titanate, 0.1% w/w) are dissolved in a solvent like toluene.[1][8]
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The mixture is refluxed for several hours (e.g., 10 hours).[8]
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Water produced during the reaction is continuously removed, often using a Dean-Stark apparatus, to shift the equilibrium towards the ester product.[8]
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Upon completion, the reaction mixture is cooled.
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2. Transesterification: This method involves reacting an existing oleate ester, such as methyl oleate, with benzyl alcohol.[1]
-
Reactants: Methyl oleate and benzyl alcohol.
-
Catalyst: Typically a base catalyst.
-
Advantage: This route can be beneficial as the starting methyl oleate is readily available from the transesterification of triglycerides from natural oils.[1]
3. Synthesis via Benzyl Halide: An alternative route involves the reaction of a carboxylate salt with benzyl bromide.[9]
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Reactants: An α,β-unsaturated carboxylic acid (like oleic acid) and benzyl bromide.[9]
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Base: Sodium bicarbonate (NaHCO₃).[9]
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Procedure:
Purification Methodologies
Post-synthesis, the crude product contains unreacted starting materials and byproducts that require removal.
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Liquid-Liquid Extraction: To remove the unreacted oleic acid, the crude product can be washed with a weak base solution, such as aqueous sodium bicarbonate (NaHCO₃).[10] Care must be taken during shaking as the formation of sodium oleate can act as an emulsifier.[10]
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Solvent Washing: Excess benzyl alcohol can be removed by washing with solvents like diethyl ether or acetone.[10]
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Silica Gel Chromatography: For high purity (≥98%), column chromatography is effective.[1]
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Stationary Phase: Silica gel.[1]
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Mobile Phase: A non-polar eluent system, typically a gradient of hexane (B92381) and ethyl acetate.[1] Benzyl oleate, being less polar than the starting materials, will elute first.[1]
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Analytical Techniques
Structural confirmation and purity assessment are critical steps.
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Spectroscopy:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the presence of the benzyl group, the long aliphatic chain, and the double bond.[4][9]
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Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), it is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound.[4]
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Infrared (IR) Spectroscopy: Used to identify functional groups, particularly the characteristic ester carbonyl (C=O) stretch.[4]
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-
Chromatography:
Applications in Drug Development Workflows
Benzyl oleate's properties as an oily vehicle are particularly relevant in the formulation of poorly water-soluble drugs for parenteral and topical delivery.[2]
Caption: Workflow for determining drug solubility in an oily vehicle like benzyl oleate.[2]
Caption: Workflow for in vitro drug release testing from an oily formulation using a dialysis method.[2]
Conclusion
Benzyl oleate is a well-characterized fatty acid ester with a unique combination of lipophilic and aromatic properties. Its synthesis is straightforward, primarily via esterification, and it can be purified to a high degree using standard laboratory techniques. For professionals in drug development, its utility as a non-aqueous vehicle for poorly soluble drugs is of significant interest. The provided experimental workflows for solubility and in vitro release are foundational for evaluating its performance in preclinical formulation studies. A thorough understanding of its chemical properties is essential for its effective application and for the rational design of novel drug delivery systems.
References
- 1. Benzyl oleate | 55130-16-0 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl oleate|lookchem [lookchem.com]
- 4. Benzyl oleate | C25H40O2 | CID 5368218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. BENZYL OLEATE | CAS#:55130-16-0 | Chemsrc [chemsrc.com]
- 7. CAS Common Chemistry [commonchemistry.cas.org]
- 8. Influence of Poly (benzyl oleate-co-maleic anhydride) Pour Point Depressant with Di-Stearyl Amine on Waxy Crude Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. researchgate.net [researchgate.net]
